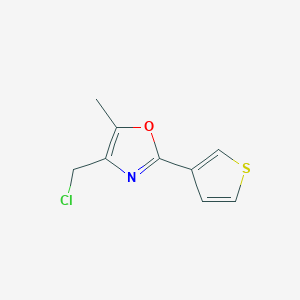
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole
描述
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Chloromethyl)-5-methyl-2-(thiophen-3-yl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNOS
- Molecular Weight: 213.68 g/mol
- CAS Number: 1107663-77-3
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that compounds containing oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxazoles have demonstrated activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and apoptosis regulation .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of chlorine and thiophene moieties, which are known to enhance bioactivity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .
Anti-inflammatory Properties
Compounds similar to this compound have shown promise as cyclooxygenase (COX) inhibitors, which are critical in mediating inflammatory responses. In vitro studies suggest that this compound may inhibit COX enzymes at micromolar concentrations .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: The chloromethyl group can form covalent bonds with nucleophilic residues in target proteins, leading to enzyme inhibition.
- Cell Cycle Arrest: Studies indicate that treatment with oxazole derivatives can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
A notable study evaluated the effects of various oxazole derivatives on cancer cell lines. Among them, compounds structurally similar to this compound showed varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study Summary:
In a comparative analysis involving multiple derivatives:
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-thiophen-3-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-6-8(4-10)11-9(12-6)7-2-3-13-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYYXVEAWDWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















